4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid
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Overview
Description
4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylamino group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable precursor.
Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group is often introduced through esterification reactions involving ethyl chloroformate and an appropriate alcohol.
Formation of the Octanoic Acid Chain: The octanoic acid chain can be synthesized through a series of alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group and thiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a shorter carbon chain.
4-(Methoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-(Ethoxycarbonyl)-4-[2-(methylamino)-1,3-thiazol-4-yl]octanoic acid: Similar structure but with a methylamino group instead of a phenylamino group.
Uniqueness
4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(2-anilino-1,3-thiazol-4-yl)-4-ethoxycarbonyloctanoic acid |
InChI |
InChI=1S/C20H26N2O4S/c1-3-5-12-20(13-11-17(23)24,18(25)26-4-2)16-14-27-19(22-16)21-15-9-7-6-8-10-15/h6-10,14H,3-5,11-13H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
BQBLDUOCIMPGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)(C1=CSC(=N1)NC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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